molecular formula C18H14FNO3S2 B2749392 2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797546-88-3

2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2749392
CAS No.: 1797546-88-3
M. Wt: 375.43
InChI Key: YCUSYBLJGKJIBG-UHFFFAOYSA-N
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Description

“2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” is a synthetic organic compound that features a complex molecular structure. It contains a fluorophenyl group, a furan ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” typically involves multiple steps:

    Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl thioether.

    Coupling with Furan-2-carbonyl Thiophene: The next step involves coupling the fluorophenyl thioether with a furan-2-carbonyl thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under suitable conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene and furan derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
  • 2-((4-bromophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Uniqueness

The presence of the fluorophenyl group in “2-((4-fluorophenyl)thio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide” imparts unique electronic properties compared to its chlorinated or brominated analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S2/c19-12-3-5-13(6-4-12)24-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-23-15/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUSYBLJGKJIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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